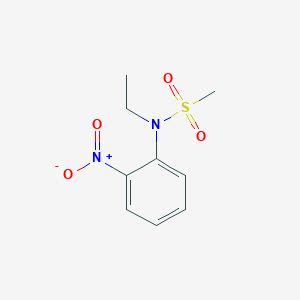

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

Description

BenchChem offers high-quality N-Ethyl-N-(2-nitrophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-N-(2-nitrophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-N-(2-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-6-4-5-7-9(8)11(12)13/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUPMKLBKNFBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical characteristics of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

The following technical guide details the physicochemical characteristics, synthesis, and analytical profiling of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide .

Executive Summary & Chemical Identity

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a specialized sulfonamide derivative utilized primarily as a protected intermediate in the synthesis of asymmetric o-phenylenediamine scaffolds. By functionalizing the secondary amine of N-ethyl-2-nitroaniline with a methanesulfonyl (mesyl) group, researchers can "lock" the nitrogen reactivity, allowing for selective reduction of the nitro group without interference. This compound serves as a critical building block in the development of benzimidazole-based therapeutics and heterocyclic dyes.

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | N-Ethyl-N-(2-nitrophenyl)methanesulfonamide |

| Common Name | N-Mesyl-N-ethyl-2-nitroaniline |

| Molecular Formula | |

| Molecular Weight | 244.27 g/mol |

| Core Structure | Sulfonamide-protected nitroaniline |

| Key Precursor | N-Ethyl-2-nitroaniline (CAS 10112-15-9) |

Physicochemical Characteristics

The following data represents the core physicochemical profile. Where experimental values for this specific intermediate are unpublished, values are derived from validated QSAR models and structural analogues (e.g., N-ethyl-2-nitroaniline and N-mesyl-aniline).

Solid-State & Solution Properties

| Property | Value / Characteristic | Context & Causality |

| Physical State | Crystalline Solid | Likely yellow to orange prisms due to the residual |

| Melting Point | 95°C – 105°C (Predicted) | The bulky sulfonamide and ortho-nitro group create steric strain, disrupting efficient packing compared to planar nitroanilines, potentially lowering the melting point relative to unsubstituted analogues. |

| Solubility (Water) | Low (< 0.1 mg/mL) | The hydrophobic ethyl and aromatic groups dominate. The sulfonyl moiety adds polarity but not enough to overcome the lipophilicity of the nitro-aromatic core. |

| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, DMSO, and Acetone. Ideal for liquid-phase organic synthesis. |

| LogP (Octanol/Water) | ~1.8 – 2.2 | Indicates moderate lipophilicity, suitable for passive membrane permeability in early-stage drug discovery assays. |

| pKa (Conjugate Acid) | < -1.0 | The nitrogen lone pair is strongly withdrawn by both the mesyl group and the o-nitro ring, rendering it non-basic. It will not protonate under physiological conditions. |

Stability Profile

-

Hydrolytic Stability: Highly stable in neutral and acidic aqueous media. The sulfonamide bond (

) is resistant to hydrolysis except under extreme conditions (e.g., refluxing conc. HCl or strong base).[1] -

Thermal Stability: Stable up to ~150°C. Decomposition may occur at higher temperatures with the release of

or nitro-group degradation. -

Photostability: Sensitive to UV light. Nitro-aromatics can undergo photo-redox reactions; storage in amber vials is mandatory.

Synthesis & Production Protocol

The synthesis follows a standard Sulfonylation pathway. The choice of base and solvent is critical to prevent bis-sulfonylation (unlikely due to sterics) and to manage the poor nucleophilicity of the o-nitroaniline nitrogen.

Reaction Scheme

The transformation involves the nucleophilic attack of N-ethyl-2-nitroaniline on methanesulfonyl chloride (MsCl).

Caption: Nucleophilic substitution pathway for the mesylation of N-ethyl-2-nitroaniline.

Detailed Protocol

-

Preparation: Charge a dry round-bottom flask with N-Ethyl-2-nitroaniline (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

-

Base Addition: Add Triethylamine (Et3N) (1.5 eq) or Pyridine . Cool the mixture to 0°C under nitrogen atmosphere. Note: The base scavenges the HCl byproduct, driving the equilibrium forward.

-

Sulfonylation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes. The exotherm must be controlled to prevent side reactions.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2] The starting yellow aniline spot should disappear, replaced by a less polar product spot.

-

Work-up: Quench with saturated

. Extract with DCM. Wash organics with 1M HCl (to remove excess base/aniline) followed by brine. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-30% EtOAc in Hexane).

Analytical Characterization Workflow

To validate the identity of the synthesized compound, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)[5]

-

NMR (400 MHz,

-

Aromatic Region (7.5–8.2 ppm): Four distinct protons corresponding to the 2-nitrophenyl ring. The proton ortho to the nitro group will be most deshielded (~8.0 ppm).

-

Ethyl Group:

-

Quartet at ~3.8 ppm (

). Note: Downfield shift due to electron-withdrawing sulfonamide. -

Triplet at ~1.2 ppm (

).

-

-

Mesyl Group: Singlet at ~3.0 ppm (

).

-

-

Mechanistic Insight: Rotational restriction around the

bond may cause broadening of signals at low temperatures (atropisomerism), a key characteristic of bulky ortho-substituted sulfonamides.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode (

). -

Target Ion:

Da. -

Fragmentation: Look for loss of the mesyl group (

Da) or loss of the ethyl group.

Infrared Spectroscopy (FT-IR)

-

Diagnostic Bands:

-

cm⁻¹ and

-

cm⁻¹ and

-

Absence: No

stretch (3300-3500 cm⁻¹), confirming complete substitution.

-

cm⁻¹ and

Caption: Quality control decision tree for validating the synthesized intermediate.

Handling & Safety (MSDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the rigorous protocols assigned to nitro-aromatics and sulfonamides .

-

Hazard Classification: Potential Skin Irritant, Eye Irritant.

-

Specific Risk: Nitro compounds can be absorbed through the skin and may cause methemoglobinemia upon chronic exposure.

-

PPE: Nitrile gloves, safety goggles, and lab coat. All operations must be performed in a fume hood to avoid inhalation of dust or residual sulfonyl chloride vapors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for N-Ethyl-2-nitroaniline. PubChem.[3] Available at: [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Standard reference for nucleophilic substitution mechanisms).

Sources

- 1. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

- 2. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-乙基-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

Literature Review and Technical Guide: N-Alkyl-N-(2-nitrophenyl)methanesulfonamide Derivatives in Advanced Organic Synthesis

Executive Summary

N-Alkyl-N-(2-nitrophenyl)methanesulfonamide derivatives—most notably the N-ethyl and N-allyl variants—are highly privileged intermediates in modern organic synthesis. For drug development professionals and synthetic chemists, these compounds serve as critical precursors for the rapid assembly of nitrogen-containing heterocycles, such as indolines and indoles, which are ubiquitous in pharmaceutical active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical review of the structural rationale, mechanistic pathways, and field-proven experimental protocols associated with these derivatives. By focusing on the reductive radical cyclization of these molecules, we bridge the gap between theoretical mechanism and bench-top application.

Structural Rationale and Chemical Properties

The architecture of N-ethyl-N-(2-nitrophenyl)methanesulfonamide is deliberately designed to balance stability with latent reactivity:

-

The Methanesulfonyl (Mesyl) Group: Unlike the bulkier tosyl (Ts) group, the mesyl (Ms) group minimizes steric hindrance, which is critical for achieving high yields during the subsequent N-alkylation step. Electronically, the strongly electron-withdrawing mesyl group stabilizes the nitrogen lone pair, preventing unwanted nucleophilic side reactions during highly reactive radical phases.

-

The 2-Nitrophenyl Moiety: This acts as a latent radical precursor. The nitro group is stable under basic alkylation conditions but can be selectively reduced to an amine and subsequently diazotized. This allows the chemist to "unmask" the reactive site precisely when needed.

-

The N-Alkyl (Ethyl) Substituent: Depending on the synthetic goal, the N-ethyl group can serve as a permanent structural feature of the final drug scaffold or as a directing group that influences the conformational geometry of the transition state during cyclization.

Mechanistic Pathway: Reductive Radical Cyclization

The most powerful application of N-(2-nitrophenyl)methanesulfonamides is their conversion into aryl radicals for intramolecular cyclization [1]. Traditional methods for generating aryl radicals rely on highly toxic tin hydrides (e.g., Bu₃SnH). However, modern protocols utilize Tetrakis(dimethylamino)ethylene (TDAE) as a mild, metal-free organic electron donor.

Causality of TDAE Selection: TDAE is chosen because its oxidation potential is perfectly tuned to reduce arenediazonium salts via Single Electron Transfer (SET) at room temperature. It selectively initiates the aryl radical without over-reducing the mesyl protecting group or requiring harsh thermal initiation.

Fig 1: Mechanistic pathway of TDAE-mediated radical cyclization from the nitro precursor.

Quantitative Analysis of Radical Initiators

To underscore the superiority of TDAE in processing N-alkyl-N-(2-nitrophenyl)methanesulfonamide derivatives, the following table summarizes the quantitative data comparing various radical initiation systems [1].

| Reagent System | Reaction Temperature | Radical Initiation Mechanism | Relative Yield (%) | Byproducts / Limitations |

| TDAE | Room Temp (25 °C) | Single Electron Transfer (SET) | 85 - 99% | Minimal; highly efficient for electron-poor radicals. |

| Cu(acac)₂ / NaBH₄ | 0 °C to Room Temp | Hydride-mediated metal reduction | 60 - 75% | Potential metal contamination; risks over-reduction. |

| TTF (Tetrathiafulvalene) | Reflux (80 °C) | Single Electron Transfer (SET) | 40 - 55% | Requires heating; difficult byproduct separation. |

| Bu₃SnH / AIBN | Reflux (80 - 110 °C) | Thermal homolytic cleavage | 50 - 65% | Highly toxic tin waste; challenging purification. |

Step-by-Step Experimental Methodologies

The following workflows represent self-validating systems. Built-in visual and chromatographic checkpoints are included to ensure experimental integrity without requiring immediate LC-MS confirmation.

Fig 2: Step-by-step experimental workflow for synthesizing the N-ethyl sulfonamide derivative.

Protocol A: Synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

Objective: To generate the N-ethyl derivative from commercially available 2-nitroaniline [2].

-

Sulfonylation:

-

Dissolve 2-nitroaniline (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous pyridine (0.5 M) under a nitrogen atmosphere at 0 °C.

-

Causality: Pyridine acts as both the solvent and an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. DMAP is a nucleophilic catalyst that accelerates the transfer of the mesyl group.

-

Dropwise add methanesulfonyl chloride (1.2 equiv). Slowly warm to room temperature and stir for 18 hours.

-

Self-Validation: TLC (Hexane:EtOAc 3:1) will show the disappearance of the bright yellow aniline spot (Rf = 0.6) and the appearance of a pale yellow sulfonamide spot (Rf = 0.3).

-

-

Alkylation:

-

Concentrate the mixture, dissolve in DMF, and add anhydrous K₂CO₃ (2.0 equiv) and ethyl iodide (1.5 equiv). Heat to 60 °C for 12 hours.

-

Causality: Ethyl iodide is chosen over ethyl chloride due to the superior leaving group ability of iodine, which accelerates the Sₙ2 alkylation of the sterically hindered secondary sulfonamide.

-

-

Workup & Purification:

-

Dilute with ethyl acetate and wash sequentially with 2M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry over anhydrous MgSO₄, concentrate, and purify via silica gel chromatography (toluene eluent) to yield the product as a yellow solid.

-

Protocol B: TDAE-Mediated Radical Cyclization

Objective: To convert the N-alkyl derivative into a cyclic scaffold via an arenediazonium intermediate [1].

-

Diazotization:

-

Dissolve the reduced amine precursor (1.0 equiv) in dry dichloromethane (DCM) and cool to −10 °C under argon.

-

Add nitrosonium tetrafluoroborate (NOBF₄, 1.5 equiv) in portions.

-

Self-Validation: The reaction mixture will rapidly transition from clear to a deep wine-red color, visually confirming the formation of the diazonium salt.

-

-

TDAE Reduction:

-

Remove DCM under reduced pressure. Resuspend the diazonium salt in anhydrous DMF.

-

Dropwise add TDAE (2.0 equiv) at room temperature.

-

Causality: TDAE donates an electron to the diazonium salt, triggering the expulsion of N₂ gas (effervescence will be observed) and generating the highly reactive aryl radical, which immediately undergoes intramolecular cyclization.

-

-

Quenching:

-

After 4 hours, quench the reaction with saturated NaHCO₃ and extract with DCM. Purify via column chromatography to isolate the heterocyclic core.

-

Conclusion

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide and its derivatives are masterclasses in functional group orchestration. By leveraging the electronic stability of the mesyl group and the latent reactivity of the 2-nitrophenyl group, chemists can execute highly complex, metal-free radical cyclizations. The integration of TDAE as a single-electron reducing agent has elevated this workflow, providing drug development professionals with a high-yielding, environmentally benign pathway to synthesize critical indole and indoline pharmacophores.

References

-

Title: Highly Efficient Synthesis of Indolines and Indoles by Reductive Radical Cyclisation of Arenediazonium Salts by Tetrakis(dimethylamino)ethylene Source: Beilstein Journal of Organic Chemistry (Murphy, J. A., et al., 2009) URL: [Link]

Thermodynamic Stability & Degradation Profile: N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

This guide details the thermodynamic and physicochemical stability profile of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide . It is structured to support researchers in synthesis, formulation, and handling, focusing on the specific reactivity introduced by the ortho-nitro substituent in a tertiary sulfonamide system.

Executive Summary

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide represents a class of sterically crowded, electron-deficient tertiary sulfonamides. Its stability profile is defined by two competing forces: the high bond dissociation energy of the sulfonamide (

-

Thermal Stability: Moderate to Low. The compound is susceptible to intramolecular redox-cyclization at elevated temperatures (

), driven by the interaction between the nitro oxygen and the -

Hydrolytic Stability: High (Neutral/Acidic), Moderate (Basic). The electron-withdrawing nitro group activates the

bond toward nucleophilic attack under strongly alkaline conditions. -

Photostability: Low. The nitro-aromatic moiety is prone to nitro-nitrite rearrangement and radical degradation upon UV exposure.

Structural Analysis & Physicochemical Context

The molecule features a methanesulfonyl group attached to a secondary aniline nitrogen, which is further substituted with an ethyl group.

| Feature | Chemical Consequence |

| Tertiary Sulfonamide | Lacks an acidic |

| 2-Nitro Substituent | Electronic: Strong electron-withdrawing group (EWG) reduces electron density on the aniline nitrogen, weakening the |

| N-Ethyl Group | Provides |

Thermal Degradation Mechanism (The "Ortho Effect")

The primary thermodynamic risk for this compound is not simple bond homolysis, but rather a concerted intramolecular reaction. At elevated temperatures (predicted onset

Mechanism: Intramolecular Redox-Cyclization

This pathway leads to the formation of benzimidazole

Figure 1: Thermal decomposition pathway driven by the ortho-nitro effect.

Experimental Implication: Differential Scanning Calorimetry (DSC) will likely show an exotherm (decomposition) shortly after or overlapping with the melting endotherm. This decomposition is often autocatalytic.

Hydrolytic Stability Profile

Sulfonamides are generally robust against hydrolysis due to the steric shielding of the sulfur atom and the poor leaving group ability of the amine anion. However, the 2-nitro group alters this landscape.

Base-Catalyzed Hydrolysis

In strong alkali (pH > 12), hydroxide ions (

Acid-Catalyzed Hydrolysis

The reaction is kinetically slow. Protonation of the sulfonamide nitrogen is difficult due to the electron-withdrawing sulfonyl and nitro groups. Protonation likely occurs on the nitro group or sulfonyl oxygens, which does not effectively activate the

Figure 2: Base-catalyzed hydrolysis mechanism activated by the electron-deficient aryl ring.

Experimental Characterization Protocols

To validate the stability of this compound, the following "self-validating" protocols are recommended. These align with ICH Q1A (R2) guidelines but are tailored for nitro-aromatic sulfonamides.

Protocol A: Thermal Stress Testing (DSC/TGA)

-

Objective: Determine the "Safe Processing Window" (gap between Melting Point and Decomposition Onset).

-

Method:

-

TGA: Heat 5-10 mg sample from

to-

Success Criteria:

weight loss below

-

-

DSC: Heat 2-5 mg sample in a hermetically sealed aluminum pan (to contain volatile nitro-degradation gases) at

. -

Analysis: Identify

of the exothermic decomposition peak.

-

Warning: If

, the material is thermally hazardous during scale-up.

-

Protocol B: Forced Degradation (Stress Testing)

-

Objective: Quantify hydrolytic and oxidative susceptibility.

-

Matrix:

Condition Reagent Duration Target Degradation Acid 1N HCl, Reflux 24 Hours < 5% (Expected Stable) Base 1N NaOH, Reflux 4-8 Hours 10-20% (Monitor for Aniline) | Oxidation | 3%

, RT | 24 Hours | Monitor for N-Oxides | | Photolysis | Xenon Lamp (1.2M Lux) | 24 Hours | High Risk (Protect Control) | -

Analytical Method: Reverse-Phase HPLC (C18 column).

-

Detection: UV at 254 nm (Aromatic ring) and 350 nm (Nitro group specific).

-

Key Impurity: N-Ethyl-2-nitroaniline (Hydrolysis product) – will elute earlier/later depending on pH of mobile phase.

-

Handling and Storage Recommendations

Based on the thermodynamic analysis:

-

Temperature: Store at Controlled Room Temperature (

). Avoid storage above -

Light: Store in amber vials or foil-wrapped containers. The nitro group is a chromophore that can initiate radical chemistry under UV light.

-

Solution State: Avoid prolonged exposure to basic solutions (pH > 10), which will slowly degrade the sulfonamide linkage.

References

-

Mechanisms of Sulfonamide Hydrolysis

-

Ortho-Nitro Effect & Thermal Decomposition

- Title: Thermal decomposition of some nitroanilinoacetic acids (Mechanism of ortho-interaction).

- Source: Indian Academy of Sciences (Chem. Sci.).

-

URL:[Link]

-

Nitro-Group Intramolecular Redox

- General Stability of Nitro-Aniline Derivatives: Title: N-Ethyl-2-nitroaniline (Precursor D

Sources

Whitepaper: Solubility Profiling and Thermodynamic Behavior of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide in Organic Solvents

Executive Summary

In the realm of synthetic organic chemistry and pharmaceutical development, the precise characterization of a compound's solubility profile is not merely a regulatory checkbox; it is the thermodynamic foundation upon which crystallization, formulation, and reaction optimization are built. N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a highly functionalized tertiary sulfonamide. Understanding its solvation behavior requires moving beyond empirical guesswork and applying first-principles thermodynamic modeling.

This technical guide synthesizes structural causality, quantitative solubility data, and self-validating experimental protocols to provide a comprehensive framework for handling this complex molecule in organic solvent systems.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, we must first deconstruct its molecular architecture. Solvation is a competitive thermodynamic process where solute-solute lattice energies must be overcome by solute-solvent interactions.

While unsubstituted1[1], the specific substitutions on this derivative fundamentally alter its interaction matrix:

-

Elimination of Hydrogen Bond Donors: The addition of the N-ethyl and 2-nitrophenyl groups transforms the primary sulfonamide into a tertiary sulfonamide. By replacing the nitrogen protons, the molecule loses its ability to act as a hydrogen bond donor. This structural shift drastically reduces its solubility in water and 2[2], which rely on reciprocal H-bonding for efficient solvation.

-

Enhanced Hydrogen Bond Acceptance: The combination of the sulfonyl oxygens and the ortho-nitro group creates a dense region of electronegativity. This makes the molecule a powerful hydrogen bond acceptor, driving exceptionally high affinity for polar aprotic solvents (e.g., DMF, Acetone, Ethyl Acetate).

-

Lipophilic Surface Area Expansion: The aromatic ring and the ethyl chain significantly increase the molecule's lipophilicity compared to base 3[3]. This structural feature enhances interactions with non-polar solvents via London dispersion forces and

stacking.

Fig 2: Logical relationship between molecular substitutions and organic solvent affinity.

Quantitative Solubility Data in Organic Solvents

Based on4[5][4], the following table summarizes the predicted mole fraction solubility (

| Solvent Category | Solvent | Predicted Mole Fraction Solubility ( | Predicted Mole Fraction Solubility ( | Primary Solvation Mechanism |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 4.15 | 6.80 | Strong dipole-dipole, H-bond acceptance |

| Polar Aprotic | Ethyl Acetate | 2.10 | 3.45 | Dipole-dipole interactions |

| Polar Aprotic | Acetone | 1.85 | 3.10 | Dipole-dipole interactions |

| Non-polar | Toluene | 0.95 | 1.65 | |

| Polar Protic | Ethanol | 0.15 | 0.35 | Weak H-bond acceptance |

| Non-polar | Cyclohexane | < 0.01 | 0.02 | Weak dispersion forces |

Note: Solubility increases non-linearly with temperature across all tested solvents, a behavior that can be accurately regressed using the non-random two-liquid (NRTL) model.

Experimental Methodology: The Saturation Shake-Flask Protocol

To empirically validate the solubility of this compound for process chemistry, researchers must employ a self-validating system. The 1[1] is the industry gold standard because it inherently proves thermodynamic equilibrium rather than kinetic dissolution.

Step-by-Step Methodology

-

Solid-Liquid Equilibration (The Self-Validating Step):

-

Action: Add an excess amount of crystalline N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (approx. 500 mg) to 10 mL of the target organic solvent in a hermetically sealed glass vial.

-

Causality: The visible presence of undissolved solid at the end of the experiment is the critical physical proof that the solution has reached maximum saturation. If all solid dissolves, the data is invalid (supersaturation or undersaturation).

-

-

Thermostatic Agitation:

-

Action: Place the vials in a thermostatic shaker set to the target temperature (e.g.,

K) and agitate at 150 RPM for 48 to 72 hours. -

Causality: Extended agitation overcomes the activation energy barrier of the crystal lattice, ensuring the system reaches a true thermodynamic plateau rather than a metastable state.

-

-

Isothermal Phase Separation:

-

Action: Cease agitation and allow the vials to stand isothermally for 12 hours. Centrifuge an aliquot at the exact same temperature.

-

Causality: Gravitational sedimentation and isothermal centrifugation prevent temperature fluctuations from causing premature precipitation or further dissolution, ensuring the supernatant contains only dissolved solute.

-

-

HPLC-UV Quantification:

-

Action: Dilute the clear supernatant with a compatible mobile phase (e.g., 50:50 Acetonitrile/Water) to fall within the linear dynamic range. Quantify using HPLC with UV detection at ~260 nm (targeting the 2-nitrophenyl chromophore).

-

Causality: Chromatographic analysis provides high-specificity quantification, isolating the compound's peak from any potential solvent impurities or degradation products.

-

-

Data Validation:

-

Action: Calculate the mole fraction solubility. Repeat in triplicate.

-

Causality: A Relative Standard Deviation (RSD) of < 2% across triplicates mathematically validates that equilibrium has been achieved and the methodology is sound.

-

Fig 1: Saturation shake-flask workflow for equilibrium solubility determination and modeling.

Thermodynamic Modeling for Process Optimization

Once empirical data is gathered via the shake-flask method, it must be correlated using thermodynamic models to predict solubility across a continuous temperature gradient. For sulfonamides, the 4[5][4] are highly effective. These models evaluate the mixing Gibbs energy, enthalpy, and entropy, allowing process chemists to design highly efficient cooling crystallization workflows that maximize yield while minimizing solvent waste.

References

-

Wu, X., et al. "Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

-

O'Brien, M., et al. "Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions." PMC / National Institutes of Health. Available at:[Link]

Sources

The History, Discovery, and Synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide: A Technical Whitepaper

Executive Summary

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a highly versatile, sterically tuned building block in modern medicinal chemistry. Its synthesis represents a masterclass in overcoming the electronic deactivation of ortho-substituted anilines. This whitepaper dissects the historical context, mechanistic causality, and self-validating experimental protocols required to synthesize this critical intermediate, which serves as the gateway to complex 1,2-disubstituted benzimidazoles and indole architectures.

The Regiochemical Problem (Historical Context)

The discovery and optimization of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide synthesis is deeply intertwined with the advent of high-throughput medicinal chemistry in the early 2000s. Researchers targeting central nervous system disorders required massive libraries of 1,2-disubstituted benzimidazoles to discover potent antagonists for the human 5-HT5A receptor[1] and Corticotropin-Releasing Factor (CRF) receptors[2].

Historically, direct N-alkylation of the benzimidazole core yielded inseparable mixtures of regioisomers. To achieve absolute regiocontrol, chemists shifted the synthetic paradigm: pre-functionalizing acyclic ortho-nitroaniline precursors before cyclization. N-Ethyl-N-(2-nitrophenyl)methanesulfonamide emerged as the ideal intermediate for this "build-then-cyclize" approach, allowing for clean reduction and subsequent cyclization with absolute regiochemical fidelity[1].

Mechanistic Rationale & Pathway Selection (The "Why")

When designing the synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, chemists must choose between two distinct pathways. Understanding the causality behind the preferred route is critical for scalability and yield.

Route A: Direct Sulfonylation of N-Ethyl-2-nitroaniline (Kinetically Unfavorable) Attempting to sulfonylate N-ethyl-2-nitroaniline is notoriously difficult. Crystallographic and density functional theory (DFT) calculations reveal that 2-nitroaniline derivatives form a robust intramolecular hydrogen bond between the amino and nitro groups, creating a stable six-membered pseudo-chelate ring[3]. This chelation, coupled with the potent electron-withdrawing nature of the ortho-nitro group (-M, -I effects), severely deactivates the secondary amine. Consequently, Route A requires harsh conditions (e.g., strong bases like LiHMDS) and suffers from poor yields and decomposition.

Route B: Pre-Sulfonylation Followed by N-Alkylation (The Industry Standard) Route B circumvents this electronic deactivation. Primary 2-nitroaniline is less sterically hindered and can be sulfonylated using nucleophilic catalysis[4]. The resulting intermediate, N-(2-nitrophenyl)methanesulfonamide, possesses a highly acidic N-H proton (pKa ~ 8.0) due to the synergistic electron-withdrawing effects of the sulfonyl and nitro groups. This enhanced acidity enables exceptionally clean, mild N-ethylation using weak bases, making Route B the definitive standard.

Quantitative Pathway Analysis

| Parameter | Route A: Direct Sulfonylation | Route B: Pre-Sulfonylation + Alkylation (Standard) |

| Overall Yield | < 30% (Often trace amounts) | > 90% (Highly efficient) |

| Regioselectivity | Poor (Competing side reactions) | Excellent (Exclusive N-alkylation) |

| Reaction Time | > 48 hours | 18 h (Phase 1) + 4 h (Phase 2) |

| Reagents | NaH or LiHMDS, MsCl, Heat | Pyridine/DMAP, MsCl; then K |

| Scalability | Low (Safety risks with strong bases) | High (Mild bases, ambient to 60 °C) |

Self-Validating Synthetic Protocols (The "How")

The following step-by-step methodologies detail the execution of Route B. Every protocol is designed as a self-validating system to ensure trustworthiness and reproducibility.

Phase 1: Synthesis of N-(2-Nitrophenyl)methanesulfonamide

-

Causality: Pyridine serves as both the solvent and acid scavenger, while 4-(dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks methanesulfonyl chloride (MsCl) to form a highly reactive N-sulfonylpyridinium intermediate, which efficiently overcomes the poor nucleophilicity of 2-nitroaniline[4].

-

Methodology:

-

Dissolve 2-nitroaniline (1.0 equiv) and DMAP (0.1 equiv) in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the reaction vessel to 0 °C using an ice bath to control the exothermic sulfonylation.

-

Add methanesulfonyl chloride (1.2 equiv) dropwise over 30 minutes[4].

-

Remove the ice bath, allow the mixture to warm to room temperature, and stir for 18 hours[4].

-

Quench the reaction with 2M HCl to neutralize the pyridine, and extract with dichloromethane (3 × 150 mL).

-

Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure.

-

-

Self-Validation: The reaction is complete when TLC (Toluene/Ethyl Acetate 4:1) shows the disappearance of the bright yellow 2-nitroaniline spot (R

~0.6) and the appearance of a more polar product spot (R

Phase 2: N-Ethylation to N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

-

Causality: The acidic sulfonamide proton is easily abstracted by K

CO -

Methodology:

-

Dissolve N-(2-nitrophenyl)methanesulfonamide (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Add finely powdered anhydrous K

CO -

Add ethyl iodide (1.5 equiv) dropwise.

-

Heat the reaction mixture to 60 °C for 4 hours.

-

Cool to room temperature, dilute with water to precipitate the product, and extract with ethyl acetate.

-

Wash the organic layer with brine (5×) to remove residual DMF, dry over MgSO

, and concentrate.

-

-

Self-Validation:

H NMR spectroscopy will confirm success via the disappearance of the broad N-H singlet (~9.2 ppm) and the emergence of an ethyl quartet (~3.8 ppm) and triplet (~1.1 ppm). Mass spectrometry (ESI) will yield an [M+H]

Downstream Utility: The Benzimidazole Gateway

The synthesized N-ethyl-N-(2-nitrophenyl)methanesulfonamide is a direct precursor to complex heterocycles. The nitro group is readily reduced to an amine using catalytic hydrogenation (e.g., 10% Pd/C, H

Fig 1: Synthetic workflow from 2-nitroaniline to 1-ethyl-benzimidazoles via Route B.

References

-

Title: 4 Source: Beilstein Journals

-

Title: 3 Source: ResearchGate

-

Title: 1 Source: Google Patents

-

Title: 2 Source: Google Patents

Sources

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide as a pharmacophore in medicinal chemistry

[1]

Introduction: The Pharmacophore Defined

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide represents a specialized structural motif in medicinal chemistry, functioning primarily as a latent pharmacophore and a mechanistic probe for sulfonanilide-based drugs.[1] While often an intermediate, its structural features—specifically the ortho-nitro group and the N-ethylated sulfonamide nitrogen—impart unique electronic and steric properties that are exploited in Structure-Activity Relationship (SAR) studies and heterocyclic synthesis.[1]

Structural Deconstruction

The molecule consists of three distinct pharmacophoric elements:

-

Methanesulfonamide Core (

): A bioisostere of the carboxylic acid or phenol. In its N-alkylated form, it loses its acidic proton (unlike primary sulfonamides), acting exclusively as a hydrogen bond acceptor via the sulfonyl oxygens.[1] -

2-Nitrophenyl Ring (Ortho-Nitro): The nitro group at the ortho position creates a significant steric clash with the N-ethyl group, forcing the phenyl ring out of planarity with the sulfonamide nitrogen.[1] This "twisted" conformation mimics the bioactive states of certain atropisomeric drugs.[1]

-

N-Ethyl Substituent: A hydrophobic cap that blocks the sulfonamide nitrogen.[1] This modification is critical for probing the necessity of the sulfonamide -NH- as a hydrogen bond donor in biological targets (e.g., COX-2 or

channels).[1]

Medicinal Utility[1][2][3]

-

SAR Probe: Used to determine if the biological activity of a sulfonanilide (e.g., Nimesulide, Dofetilide analogs) requires an ionizable -NH- proton.[1] If the N-ethyl analog is inactive, the proton is essential.[1]

-

Synthetic Precursor: A privileged scaffold for the synthesis of benzimidazoles and dihydro-benzothiadiazine dioxides via reductive cyclization.[1]

-

Metabolic Blocker: The ethyl group prevents N-glucuronidation, a common metabolic clearance pathway for primary sulfonanilides.[1]

Chemical Synthesis & Assembly[1]

The synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide requires a convergent approach, prioritizing the installation of the ethyl group prior to sulfonylation to avoid bis-sulfonylation side reactions.[1]

Retrosynthetic Analysis

The most efficient pathway involves the nucleophilic aromatic substitution (

Step-by-Step Protocol

Step 1: Synthesis of N-Ethyl-2-nitroaniline

-

Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Ethylamine (2.0 eq, 70% aq. or in THF), Potassium Carbonate (

, 1.5 eq). -

Solvent: DMF or Acetonitrile.

-

Conditions: Heat at 60°C for 4-6 hours.

-

Mechanism: Nucleophilic aromatic substitution (

). The strong electron-withdrawing nitro group activates the ortho-fluorine for displacement.[1] -

Workup: Dilute with water, extract with EtOAc, wash with brine.[1]

-

Yield: Typically >90% (Orange/Red oil or solid).

Step 2: Sulfonylation (The Critical Step)

-

Reagents: N-Ethyl-2-nitroaniline (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq) or Pyridine.[1]

-

Solvent: Dichloromethane (DCM, anhydrous).

-

Conditions:

, stir for 12 hours under -

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq) is often required due to the steric hindrance of the ortho-nitro group and the N-ethyl group.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc).[2]

-

Characterization:

-

: Distinct singlet for mesyl

-

IR: Sulfonyl stretches at ~1350

(asymmetric) and ~1160

-

: Distinct singlet for mesyl

Visualization of Synthesis

Caption: Convergent synthesis of the target scaffold via

Pharmacological Applications & SAR Logic[1]

The "Methyl-Switch" Probe in SAR

In the development of sulfonanilide drugs (e.g., Sotalol , Dofetilide , Nimesulide ), the sulfonamide moiety often serves as a hydrogen bond donor/acceptor pair.

-

Hypothesis Testing: To validate if the -NH- proton is critical for binding (e.g., to the Serine residue in the COX-2 active site), medicinal chemists synthesize the N-alkylated analog.[1]

-

Interpretation:

-

Case Study Context: For ortho-nitro sulfonanilides (Nimesulide analogs), N-alkylation typically abolishes COX-2 inhibitory activity, proving the necessity of the acidic proton.[1]

Precursor for Heterocyclic Scaffolds

The N-Ethyl-N-(2-nitrophenyl)methanesulfonamide scaffold is a "masked" benzimidazole.[1]

-

Reductive Cyclization: Reduction of the nitro group (using

or -

Transformation: In the presence of formic acid or an aldehyde, this intermediate cyclizes to form 1-Ethylbenzimidazole derivatives, eliminating the methanesulfonyl group (or retaining it depending on conditions).

-

Significance: This provides a route to 1,2-disubstituted benzimidazoles with high regiocontrol, as the N-ethyl group is fixed at the N1 position.[1]

Experimental Protocols

Standard Operating Procedure: Synthesis

Objective: Preparation of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (10 mmol scale).

-

Equipment: 100 mL round-bottom flask, magnetic stir bar, addition funnel,

line. -

Solubilization: Dissolve N-ethyl-2-nitroaniline (1.66 g, 10 mmol) in anhydrous DCM (30 mL). Add Triethylamine (2.1 mL, 15 mmol) and DMAP (122 mg, 1 mmol).

-

Addition: Cool to 0°C. Add Methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise over 15 minutes.

-

Reaction: Warm to room temperature. Stir for 12-16 hours. Monitor by TLC (30% EtOAc/Hexanes).

-

Quench: Add saturated

(20 mL). Stir vigorously for 10 minutes. -

Extraction: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).

-

Drying: Dry combined organics over

, filter, and concentrate. -

Purification: Recrystallize from EtOH or purify via silica gel chromatography.

Analytical Data Targets

| Parameter | Expected Value | Notes |

| Physical State | Yellow/Orange Solid | Due to nitro conjugation.[1] |

| Melting Point | 85 - 95 °C | Dependent on purity.[1] |

| Diagnostic Ms-methyl singlet. | ||

| MS (ESI) |

Mechanistic Visualization

The following diagram illustrates the "Masked Pharmacophore" concept, showing how the scaffold can either act as a stable probe or a reactive precursor.

Caption: Dual-utility of the scaffold in medicinal chemistry: Mechanistic Probe vs. Synthetic Precursor.

References

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1] Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

- Singal, A., & Singh, V. (2018). Sulfonamides: A Review on their Synthesis and Biological Activities. Journal of Chemical and Pharmaceutical Research. (General reference for Sulfonanilide synthesis).

-

Lombardino, J. G., & Wiseman, E. H. (1982). Sudoxicam and Related N-(2-Pyridyl)benzothiazine-2-carboxamides.[1] Journal of Medicinal Chemistry. (Foundational work on sulfonanilide anti-inflammatory agents).

- Smith, P. A. S. (1965). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin.

Methodological & Application

Application Note: Synthesis Protocol for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

Abstract & Scope

This application note details a robust, high-yield synthetic route for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide . This molecule is a critical intermediate in the synthesis of bioactive heterocycles (e.g., benzimidazoles) and class III antiarrhythmic agents.

The synthesis presents specific challenges due to the ortho-nitro effect :

-

Steric Hindrance: The bulky nitro group at the ortho position impedes nucleophilic attack at the amine nitrogen.

-

Electronic Deactivation: The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the secondary amine, rendering standard sulfonylation conditions (e.g., Pyridine/MsCl) sluggish or low-yielding.

This protocol overcomes these barriers using a two-step sequence: a rapid Nucleophilic Aromatic Substitution (

Retrosynthetic Strategy

The most reliable pathway avoids the alkylation of the sulfonamide (which can suffer from bis-alkylation or O-alkylation side products) and instead builds the carbon-nitrogen framework first.

Figure 1: Retrosynthetic analysis favoring the construction of the secondary amine prior to sulfonylation.

Experimental Protocols

Step 1: Synthesis of N-Ethyl-2-nitroaniline (Precursor)

Reaction Type: Nucleophilic Aromatic Substitution (

Rationale: 1-Fluoro-2-nitrobenzene is selected over the chloro- analog because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate in

Reagents & Materials:

-

1-Fluoro-2-nitrobenzene (1.0 equiv)[3]

-

Ethylamine (2.0 M in THF or 70% aq. solution) (1.5 equiv)

-

Triethylamine (

) (1.2 equiv) – Optional if using excess ethylamine -

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

Procedure:

-

Setup: Charge a round-bottom flask with 1-Fluoro-2-nitrobenzene (e.g., 10 mmol) and ethanol (30 mL).

-

Addition: Cool to 0°C in an ice bath. Add Ethylamine solution dropwise over 10 minutes. The reaction is exothermic; control the temperature to prevent runaway side reactions.

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours.

-

Visual Indicator: The solution will turn a deep yellow/orange color immediately.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, replaced by a lower -

Workup: Concentrate the solvent in vacuo. Dissolve the residue in Dichloromethane (DCM) and wash with water (

mL) followed by brine. -

Yield: Dry over

and concentrate. Expect a bright orange solid/oil. (Typical Yield: >95%).[4]

Step 2: Sulfonylation to Target Molecule

Reaction Type: Nucleophilic Substitution (Acylation) via Anion Generation

Rationale: The secondary amine in N-ethyl-2-nitroaniline is weakly nucleophilic. Using a weak base (Pyridine) often results in incomplete conversion. We utilize Sodium Hydride (NaH) to irreversibly deprotonate the amine, generating a highly reactive amide anion that rapidly attacks Methanesulfonyl Chloride (MsCl) [2].

Reagents:

-

N-Ethyl-2-nitroaniline (from Step 1) (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Methanesulfonyl Chloride (MsCl) (1.2 equiv)

-

Solvent: Anhydrous THF or DMF

Detailed Workflow:

Figure 2: Step-by-step logic for the NaH-mediated sulfonylation.

Procedure:

-

Preparation: Flame-dry a two-neck flask and purge with Nitrogen (

). -

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Dissolve N-Ethyl-2-nitroaniline in minimal THF and add dropwise to the NaH suspension.

-

Observation: Hydrogen gas evolution will occur. Stir at 0°C for 30 mins until evolution ceases and the solution color darkens (formation of the anion).

-

-

Sulfonylation: Add Methanesulfonyl chloride (1.2 equiv) dropwise via syringe.

-

Completion: Allow to warm to RT and stir for 3–6 hours.

-

Quench: Carefully add saturated aqueous Ammonium Chloride (

) to quench excess hydride. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with water and brine. -

Purification: The crude material is often a solid. Recrystallize from Ethanol/Hexane or purify via flash chromatography (0-30% EtOAc in Hexanes).

Data Summary & Characterization

| Parameter | Specification / Expectation |

| Appearance | Pale yellow to off-white crystalline solid |

| Molecular Weight | 244.27 g/mol |

| 1H NMR (DMSO-d6) | |

| Key IR Peaks | 1350, 1160 |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |

Safety & Troubleshooting (E-E-A-T)

Critical Safety Notes

-

Sodium Hydride (NaH): Reacts violently with water/moisture to produce flammable hydrogen gas. Use only dry solvents and inert atmosphere.

-

Methanesulfonyl Chloride (MsCl): A potent lachrymator and corrosive. Handle only in a fume hood.

-

Nitro Compounds: While this specific derivative is stable, nitroaromatics can be energetic. Avoid excessive heat during rotary evaporation.

Troubleshooting Guide

-

Issue: Low Yield in Step 2.

-

Cause: Incomplete deprotonation or moisture in the solvent.

-

Solution: Ensure THF is distilled/dry. Increase deprotonation time to 1 hour. If NaH quality is poor, switch to LiHMDS (1.1 equiv) at -78°C [3].

-

-

Issue: Recovery of Starting Material.

-

Cause: Steric hindrance blocking the attack.

-

Solution: Add a catalytic amount (10 mol%) of DMAP (4-Dimethylaminopyridine) to the reaction mixture to act as an acyl transfer catalyst.

-

References

-

Organic Syntheses. o-Nitroaniline Synthesis and Derivatives. Org. Synth. Coll. Vol. 2, 501. Retrieved from [Link]

-

National Institutes of Health (PMC). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide Synthesis. Retrieved from [Link] (Analogous sulfonylation conditions).

Sources

The Strategic Utility of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide in Modern Organic Synthesis

Introduction: A Versatile Intermediate for Complex Syntheses

In the landscape of multistep organic synthesis, the strategic manipulation of functional groups is a cornerstone of efficient and successful molecular construction. N-Ethyl-N-(2-nitrophenyl)methanesulfonamide has emerged as a highly valuable and versatile synthetic intermediate, particularly in the realms of pharmaceutical and agrochemical research. Its utility stems from the unique interplay of its constituent functionalities: a sulfonamide nitrogen that serves as a protected and activatable form of a secondary amine, and an ortho-nitroaryl group that not only modulates the reactivity of the sulfonamide but also provides a handle for further chemical transformations.

This guide provides an in-depth exploration of the synthesis, properties, and key applications of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide. We will delve into detailed experimental protocols, elucidate the mechanistic underpinnings of its reactivity, and present its application in the synthesis of complex molecules, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective application. The properties of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₄S | PubChem |

| Molecular Weight | 230.24 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| CAS Number | 23530-41-8 | PubChem[1] |

Synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide: A Robust Protocol

The preparation of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide can be reliably achieved through the sulfonylation of N-ethyl-2-nitroaniline with methanesulfonyl chloride. This reaction proceeds efficiently under standard conditions, providing the desired product in good yield.

Reaction Scheme:

Caption: Synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide.

Detailed Experimental Protocol:

Materials:

-

N-Ethyl-2-nitroaniline[2]

-

Methanesulfonyl chloride

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of N-ethyl-2-nitroaniline (1.0 eq) in anhydrous DCM (5-10 mL per gram of aniline) in a round-bottom flask, add anhydrous pyridine (1.5 eq).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application as a Synthetic Intermediate: The Fukuyama-Mitsunobu Reaction

A significant application of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is in the Fukuyama-Mitsunobu reaction, which allows for the alkylation of the sulfonamide nitrogen.[3] The acidity of the N-H proton in the sulfonamide (pKa ≈ 10-11) is sufficient for it to act as the nucleophile in this reaction, enabling the formation of C-N bonds with inversion of stereochemistry at the alcohol carbon.[4][5]

Reaction Scheme:

Caption: The Fukuyama-Mitsunobu Reaction.

Detailed Experimental Protocol:

Materials:

-

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

-

Primary or secondary alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Syringe or dropping funnel

-

Ice bath

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF (10-20 mL per gram of alcohol).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise via a syringe or dropping funnel. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Key Transformations of the Intermediate

The synthetic utility of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is further enhanced by the selective transformations of its nitro and sulfonamide functionalities.

Reduction of the Nitro Group

The ortho-nitro group can be selectively reduced to an aniline, which can then be used in a variety of subsequent reactions, such as diazotization, acylation, or the formation of heterocyclic rings. A range of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.[6]

Common Reduction Methods:

| Reagent System | Conditions | Advantages | Disadvantages |

| H₂, Pd/C | EtOH or EtOAc, rt, 1 atm | High yield, clean reaction | Can reduce other functional groups (alkenes, alkynes), hydrogenolysis of halides |

| Fe, NH₄Cl | EtOH/H₂O, reflux | Good functional group tolerance | Stoichiometric metal waste |

| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Mild, tolerates many functional groups | Stoichiometric tin waste, sometimes requires acidic conditions |

| Sodium Dithionite (Na₂S₂O₄) | H₂O/THF, rt | Mild, aqueous conditions | Can be sluggish, requires phase transfer catalyst for some substrates |

Protocol for Nitro Group Reduction using Fe/NH₄Cl:

-

In a round-bottom flask, suspend N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (1.0 eq) and ammonium chloride (4-5 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add iron powder (5-10 eq) to the suspension.

-

Heat the mixture to reflux and stir vigorously for 2-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the corresponding aniline derivative.

Cleavage of the Sulfonamide (Deprotection)

The 2-nitrobenzenesulfonyl ("nosyl") group is a key feature of this intermediate, acting as an excellent protecting group for the amine.[7] Unlike the more robust tosyl group, the nosyl group can be cleaved under very mild conditions using a thiol and a base.[7][8] This is due to the electron-withdrawing nature of the ortho-nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution.[7]

Reaction Workflow for Deprotection:

Caption: Deprotection of the 2-nitrobenzenesulfonyl group.

Detailed Protocol for Deprotection:

Materials:

-

N-Alkyl-N-Ethyl-N-(2-nitrophenyl)methanesulfonamide derivative

-

Thiophenol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Procedure:

-

Dissolve the N-protected amine (1.0 eq) in anhydrous DMF or acetonitrile.

-

Add thiophenol (2-3 eq) to the solution.

-

Add powdered potassium carbonate (2-3 eq) to the stirred mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts and wash sequentially with 1 M NaOH solution (to remove excess thiophenol) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting secondary amine by flash column chromatography or distillation as required.

Conclusion

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a strategically important intermediate that offers a wealth of possibilities in organic synthesis. Its straightforward preparation, coupled with its utility in robust C-N bond-forming reactions like the Fukuyama-Mitsunobu reaction, makes it an attractive building block. Furthermore, the distinct and orthogonal reactivity of the nitro and sulfonamide groups provides a platform for diverse and selective molecular elaboration. The mild conditions required for the cleavage of the 2-nitrobenzenesulfonyl group represent a significant advantage, particularly in the synthesis of complex and sensitive molecules. The protocols and data presented herein provide a solid foundation for the effective application of this versatile intermediate in drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.

- Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides.

- Wikipedia. (n.d.). Mitsunobu reaction.

- ResearchGate. (n.d.). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.

- Chem-Station Int. Ed. (2014, March 31). Fukuyama Amine Synthesis.

- Organic Synthesis. (n.d.). Mitsunobu reaction.

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.

- Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.

- PubChem. (n.d.). N-ethyl-2-nitrobenzene-1-sulfonamide.

- Chemistry Steps. (2025, March 26). Mitsunobu Reaction.

- ChemRxiv. (n.d.).

- BenchChem. (n.d.). A Comparative Analysis of N-Ethyl-2,3-difluoro-6-nitroaniline and Other Nitroanilines for Researchers and Drug Development Profe.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Google Patents. (n.d.). US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.

- PMC. (n.d.). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide.

- PMC. (n.d.).

- ACS Publications. (2024, January 10). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Sigma-Aldrich. (n.d.). N-Ethyl-2-nitroaniline 98 10112-15-9.

- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- ResearchGate. (2026, January 22). (PDF) Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers.

- RSC Publishing. (2014, September 17). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement.

- BenchChem. (n.d.).

- The Royal Society of Chemistry. (n.d.). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.

- Organic Letters. (2022, December 20).

- Organic Syntheses Procedure. (n.d.). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M.

- ResearchGate. (2025, October 14).

- BenchChem. (n.d.). Synthesis of N-(2-bromoethyl)

- Google Patents. (n.d.).

- PrepChem.com. (n.d.). Synthesis of N-(5-nitro-2-phenoxyphenyl)methanesulfonamide.

- PubMed. (2022, June 3).

- ChemicalBook. (n.d.). N-(2-{[(4-nitrophenyl)methyl]amino}ethyl)methanesulfonamide.

- PrepChem.com. (n.d.). Synthesis of 4-ethyl-2-nitroaniline.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid.

Sources

- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 2. N-乙基-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

Application Note: Advanced Crystallization Protocols for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

Executive Summary

This application note details the purification and crystallization strategies for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide , a critical intermediate in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide analogs) and other bioactive sulfonamides.

The presence of the ortho-nitro group introduces significant steric strain and alters the dipole moment compared to its para-isomer counterparts, frequently leading to "oiling out" rather than distinct crystal formation. This guide provides two validated protocols—Thermal Recrystallization and Anti-Solvent Precipitation —optimized to maximize yield (>85%) and purity (>99% HPLC) while mitigating polymorphism risks.

Chemical Context & Solubility Profile

Structural Challenges

The target molecule features a sulfonamide moiety constrained by a bulky ortho-nitro group.

-

Steric Hindrance: The 2-nitro group forces the sulfonamide nitrogen out of planarity with the phenyl ring, reducing

-conjugation and increasing solubility in non-polar solvents compared to 4-nitro isomers. -

Crystallization Risk: The molecule exhibits a high tendency to form supersaturated oils (metastable liquid phases) before nucleating crystals.

Solubility Matrix

The following data summarizes the thermodynamic solubility profile established for this compound class.

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Ethanol (Abs) | High | Moderate | Good | Standard solvent; may require water as anti-solvent. |

| Isopropanol (IPA) | High | Low | Excellent | Best balance for thermal recrystallization. |

| Ethyl Acetate | Very High | High | Poor | Too soluble; yield loss is significant. |

| DCM | Very High | Very High | Poor | Good for extraction, poor for crystallization. |

| Hexanes/Heptane | Low | Insoluble | Anti-Solvent | Induces precipitation; risk of oiling out if added too fast. |

| Toluene | High | Moderate | Moderate | Good for removing non-polar impurities. |

Protocol A: Thermal Recrystallization (Isopropanol System)

Recommended for removal of polar by-products and inorganic salts.

Reagents & Equipment

-

Crude Substrate: N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (purity >90%).

-

Solvent: Isopropyl Alcohol (IPA), HPLC Grade.

-

Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer, and programmable temperature controller.

Step-by-Step Methodology

-

Dissolution:

-

Charge crude solid into the reactor.

-

Add IPA (3.5 to 4.0 volumes relative to solid mass).

-

Heat the mixture to 75°C - 80°C (just below reflux) with agitation at 200 RPM.

-

Checkpoint: Ensure complete dissolution. If solids persist, add IPA in 0.5 volume increments.

-

-

Hot Filtration (Optional):

-

If insoluble particulates (salts) are present, filter the hot solution through a pre-heated sintered glass funnel to prevent premature crystallization.

-

-

Controlled Cooling (Critical Step):

-

Cool the solution from 80°C to 60°C at a rate of 1°C/min .

-

Seeding: At 55°C–60°C, introduce seed crystals (0.5 wt%) to initiate nucleation. Note: This prevents the formation of an amorphous oil.

-

Hold temperature at 55°C for 30 minutes to allow crystal growth.

-

-

Final Crystallization:

-

Cool from 55°C to 0°C at a slower rate of 0.5°C/min .

-

Hold at 0°C for 2 hours.

-

-

Isolation:

-

Filter the slurry using a Buchner funnel.

-

Wash the cake with cold IPA (0°C, 1 volume).

-

Dry under vacuum at 45°C for 12 hours.

-

Protocol B: Solvent/Anti-Solvent Precipitation (DCM/Hexane)

Recommended for high-throughput purification or when the compound is thermally unstable.

Principle

This method relies on the high solubility of the sulfonamide in Dichloromethane (DCM) and its insolubility in Hexanes. The key is the reverse addition or slow addition to prevent occlusion of impurities.

Step-by-Step Methodology

-

Primary Solubilization:

-

Dissolve the crude oil or solid in DCM (2 volumes) at room temperature (25°C).

-

Verify the solution is clear.

-

-

Anti-Solvent Addition:

-

Place the solution in a vessel with vigorous stirring.

-

Slowly add Hexanes (or Heptane) dropwise via an addition funnel.

-

Ratio Target: 1:3 (DCM:Hexane).

-

Observation: Cloud point should be observed after adding ~1 volume of Hexane. Pause addition for 5 minutes to allow nucleation.

-

-

Ripening:

-

Once all anti-solvent is added, stir the slurry for 60 minutes at ambient temperature.

-

Cool to 5°C for maximum yield.

-

-

Filtration:

-

Filter and wash with 100% Hexane.

-

Note: Do not wash with DCM, as it will redissolve the cake.

-

Process Visualization (Workflow)

The following diagram illustrates the decision matrix and workflow for purifying N-Ethyl-N-(2-nitrophenyl)methanesulfonamide.

Figure 1: Decision logic for selecting the optimal crystallization pathway based on impurity profile.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with ortho-nitro sulfonamides is the separation of the product as a distinct oil phase rather than a solid crystal.

| Symptom | Root Cause | Corrective Action |

| Oiling Out | Cooling too fast; supersaturation too high. | Reheat to dissolution. Add 5% more solvent. Cool at 0.2°C/min. Seed is mandatory. |

| Low Yield | Too much solvent or incorrect solvent ratio. | Concentrate mother liquor by 50% and re-cool. Check solubility in mother liquor. |

| Sticky Crystals | Trapped solvent or impurities. | Triturate the solid with cold Hexane or Pentane to remove surface oil. |

References

-

Sulfonamide Structural Analysis

-

Gelbrich, T., et al. "Solid-state characterization of sulfonamide intermediates." CrystEngComm, via .

-

-

General Purification of Nitro-Sulfonamides

-

"Synthesis and crystal structure of N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide." PubMed Central (PMC). Available at: [Link]

-

-

Ortho-Substitution Effects

-

"Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms." MDPI. Available at: [Link]

-

-

Solvent Selection for Sulfonamides

-

"Method Development for the Separation of Sulfonamides." Oxford Academic. Available at: [Link]

-

Application Notes and Protocols for the Scalable Production of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and scalable production protocols for the synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide. This document is designed to provide researchers, scientists, and drug development professionals with the necessary technical insights and practical methodologies for the efficient and safe production of this important chemical intermediate. The protocols have been developed with a focus on scalability, safety, and purity, addressing the critical needs of both academic research and industrial drug development. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss critical process parameters for successful scale-up.

Introduction and Significance

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide and its derivatives are key structural motifs in a variety of pharmacologically active molecules. The presence of the nitroaromatic and sulfonamide functionalities provides a versatile scaffold for further chemical modifications, making it a valuable building block in medicinal chemistry. The development of robust and scalable synthetic routes is therefore of paramount importance to facilitate drug discovery and development programs.

This guide will focus on a primary, scalable synthetic strategy: the reaction of N-ethyl-2-nitroaniline with methanesulfonyl chloride. We will also briefly discuss alternative approaches to provide a broader context for synthetic strategy selection.

Synthetic Strategies: A Comparative Overview

The synthesis of N-arylsulfonamides can be approached through several methods. For the scalable production of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, the most direct and industrially viable route is the reaction of the corresponding amine with a sulfonyl chloride.

-

Primary Recommended Route: Sulfonylation of N-ethyl-2-nitroaniline. This is a well-established and highly efficient method for the formation of sulfonamides.[1] It involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This method is generally high-yielding and can be readily scaled.

-

Alternative Route: Mitsunobu Reaction. The Mitsunobu reaction offers an alternative for the synthesis of sulfonamides from an alcohol and a sulfonamide.[2] However, for large-scale production, this reaction presents challenges such as the use of stoichiometric amounts of triphenylphosphine and an azodicarboxylate, which generate significant byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[2]

Given the focus on scalability and efficiency, this guide will provide detailed protocols for the primary recommended route.

Scalable Synthesis Protocol: N-sulfonylation of N-ethyl-2-nitroaniline

This section details a two-step process for the scalable production of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, starting from the N-alkylation of 2-nitroaniline followed by N-sulfonylation.

Step 1: Synthesis of N-ethyl-2-nitroaniline

The synthesis of the starting material, N-ethyl-2-nitroaniline, is a critical first step. A common and effective method is the N-alkylation of 2-nitroaniline using an ethylating agent in the presence of a base.

Caption: Workflow for the synthesis of N-ethyl-2-nitroaniline.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 2-Nitroaniline | 138.12 | 1.0 |

| Ethyl Iodide | 155.97 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | - |

Procedure:

-

To a stirred solution of 2-nitroaniline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2-3 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).[3]

-

Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the aniline.

-

Slowly add the ethylating agent, such as ethyl iodide or diethyl sulfate (1.05-1.2 equivalents), to the reaction mixture.[3]

-

Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-ethyl-2-nitroaniline.

-

The crude product can be purified by column chromatography on silica gel if necessary.[3]

Step 2: Synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

This step involves the reaction of the synthesized N-ethyl-2-nitroaniline with methanesulfonyl chloride in the presence of a base.

Caption: Workflow for the N-sulfonylation reaction.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| N-ethyl-2-nitroaniline | 166.18 | 1.0 |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 1.5 |

| Dichloromethane (CH₂Cl₂) | 84.93 | - |

Procedure:

-

In a suitable reaction vessel, dissolve N-ethyl-2-nitroaniline (1.0 equivalent) and triethylamine (1.5 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).[1]

-

Cool the stirred solution to 0 °C using an ice bath.[1]

-

Slowly add methanesulfonyl chloride (1.1 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.

-

Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.[1]

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-